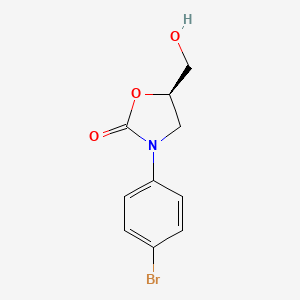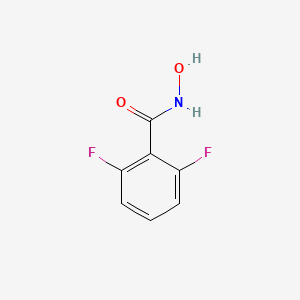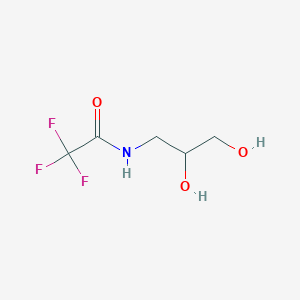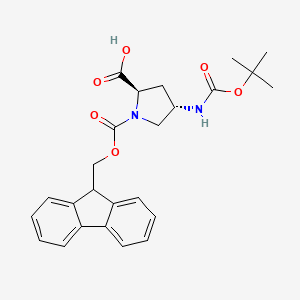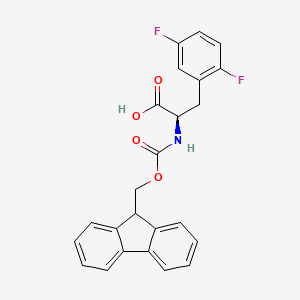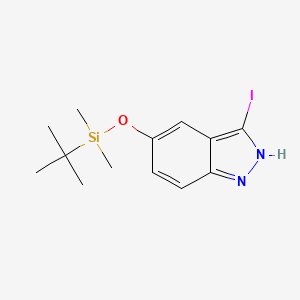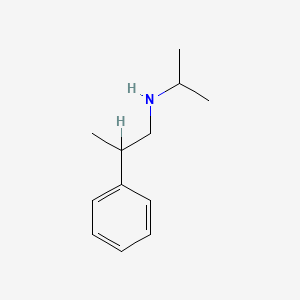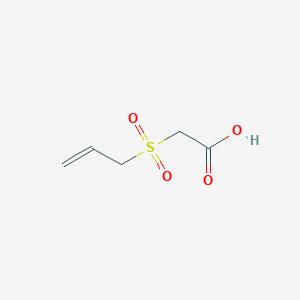
4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol
Übersicht
Beschreibung
“4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol” is a chemical compound with the CAS Number: 1253188-22-5 . It has a molecular weight of 282.26 . The IUPAC name for this compound is (4-(benzyloxy)-2-(trifluoromethyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H13F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols : A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for the benzylation of a wide range of alcohols. This process converts alcohols into benzyl ethers, which are important in organic synthesis (Poon & Dudley, 2006).
O-Benzylation Reagent : Yamada, Fujita, and Kunishima (2012) developed an acid-catalyzed O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which is a cost-effective and stable crystalline solid. This reagent is used for the benzylation of various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Synthesis of α-Trifluoromethyl α-Amino Acids : Burger et al. (2006) reported on the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids, using 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles. This demonstrates the potential of this compound in synthesizing complex amino acids (Burger et al., 2006).
SARS-CoV 3CL Protease Inhibitors : Sydnes et al. (2006) explored the use of trifluoromethyl-β-amino alcohol in the synthesis of glutamic acid and glutamine peptides. These compounds showed inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro), highlighting its potential in medicinal chemistry (Sydnes et al., 2006).
Deoxytrifluoromethylation of Alcohols : A recent study by Intermaggio et al. (2022) discusses the deoxytrifluoromethylation of alcohols. This process is significant in medicinal chemistry, as the trifluoromethyl (CF3) group can improve pharmaceutical properties of drug molecules (Intermaggio et al., 2022).
Secondary Benzylation using Benzyl Alcohols : Noji et al. (2003) reported a highly effective secondary-benzylation system using secondary benzyl alcohol and metal triflate. This method allows for secondary benzylation of various nucleophiles, expanding the applications in organic synthesis (Noji et al., 2003).
Photocatalytic Oxidation of Benzyl Alcohol : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light. This process is relevant in green chemistry and environmental applications (Higashimoto et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-phenylmethoxy-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDYOVZXZBMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3093969.png)
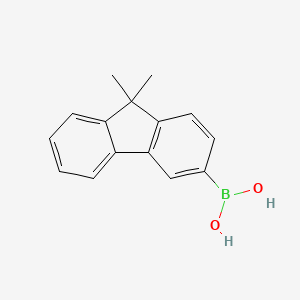
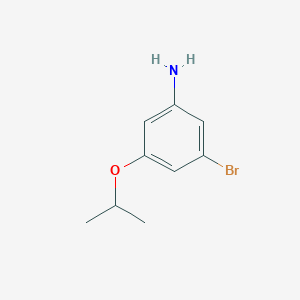
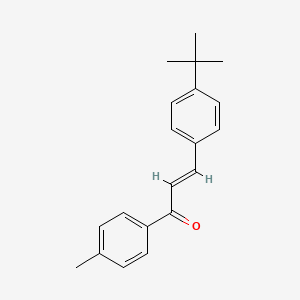
![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)
